molecular formula C15H21FN2O2 B2876579 tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate CAS No. 1260602-03-6

tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2876579
CAS No.: 1260602-03-6
M. Wt: 280.343
InChI Key: XIPNTDCDXQQQDR-WCQYABFASA-N
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Description

tert-Butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-fluorophenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₅H₂₁FN₂O₂, with a molecular weight of 280.35 g/mol . The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimalarial agents . The stereochemistry (3S,4R) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. The 2-fluorophenyl substituent contributes to electronic and steric effects, influencing binding affinity in target proteins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPNTDCDXQQQDR-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260602-03-6
Record name rac-tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

Reaction Conditions Products Yield Mechanistic Notes
4M HCl in dioxane (25°C, 4h)(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-amine92%Acidic cleavage of Boc group
TFA/DCM (1:1, rt, 2h)Amine trifluoroacetate salt89%Mild deprotection without ring opening

Key Findings :

  • Acidic conditions (HCl or TFA) selectively remove the Boc group while preserving the pyrrolidine ring and fluorine substituent .

  • Base-mediated hydrolysis is less common due to potential side reactions with the fluorophenyl group .

Functionalization of the Pyrrolidine Ring

The secondary amine generated after Boc deprotection participates in nucleophilic reactions.

Reaction Type Reagents/Conditions Products Application
AcylationAcetyl chloride, Et₃N, DCM (0°C, 1h)N-acetyl-pyrrolidine derivativeProdrug synthesis
SulfonylationTosyl chloride, pyridine, rtN-tosyl-pyrrolidineIntermediate for cross-coupling

Stereochemical Considerations :
The (3S,4R) configuration remains intact during these reactions due to the rigidity of the pyrrolidine ring .

Coupling Reactions

The deprotected amine serves as a substrate for transition-metal-catalyzed couplings.

Coupling Type Catalyst System Products Yield
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CArylaminated pyrrolidine78%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-functionalized derivative65%

Limitations :

  • Steric hindrance from the 2-fluorophenyl group reduces reactivity in bulky coupling partners.

Ring-Opening Reactions

Controlled ring-opening occurs under strong electrophilic conditions.

Reagents Conditions Products Selectivity
HBr/AcOHReflux, 6hOpen-chain bromoamineC-3 bond cleavage preferred
SOCl₂0°C → rt, 2hChlorinated iminium intermediateRetains fluorophenyl group

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidation:

Oxidizing Agent Conditions Degradation Products
mCPBADCM, 0°C, 1hN-oxidized pyrrolidine (~15%)
H₂O₂/AcOH50°C, 12hNo reaction

Comparative Reactivity Table

A comparison with analogous compounds highlights fluorine's electronic effects:

Position Reactivity Toward E⁺ Rate (Relative to H)
2-Fluorophenylσ = +0.78, π = -0.070.32× (meta)
4-Fluorophenylσ = +0.76, π = -0.150.45× (para)

Data adapted from substituent effect studies .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques, such as NMR and mass spectrometry.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the carbamate group can participate in covalent or non-covalent interactions with the target.

Comparison with Similar Compounds

tert-Butyl N-[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamate

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol
  • CAS : 154205-97-7
  • Key Difference : Replacement of the 2-fluoro group with a 2-methoxy group.

tert-Butyl N-[(3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl]carbamate

  • Molecular Formula : C₁₅H₂₁FN₂O₂
  • Molecular Weight : 280.35 g/mol
  • CAS : EN300-367224
  • Key Difference : Fluorine at the para position of the phenyl ring.

tert-Butyl((3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

  • Molecular Formula : C₂₂H₂₇ClN₂O₂
  • Molecular Weight : 386.92 g/mol
  • CAS : 1212076-16-8
  • Key Differences :
    • 4-Chlorophenyl group (electron-withdrawing) instead of 2-fluorophenyl.
    • Additional benzyl substitution on the pyrrolidine nitrogen.
  • Impact : The chloro group enhances lipophilicity, while the benzyl group introduces steric bulk, likely altering pharmacokinetic properties .

Ring-Size Variants: Pyrrolidine vs. Piperidine Derivatives

tert-Butyl N-[(3S)-4,4-Difluoropiperidin-3-yl]carbamate

  • Molecular Formula : C₁₀H₁₈F₂N₂O₂
  • Molecular Weight : 236.26 g/mol
  • CAS : 1363384-66-0
  • Key Differences :
    • Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
    • Two fluorine atoms at the 4-position of the piperidine.

tert-Butyl N-[(3S,4S)-3-Fluoropiperidin-4-yl]carbamate

  • Molecular Formula : C₁₀H₁₉FN₂O₂
  • CAS : 1434127-01-1
  • Key Difference : Fluorine at the 3-position of the piperidine ring.
  • Impact : Altered stereoelectronic effects may modulate interactions with chiral enzyme active sites .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
Target Compound 280.35 N/A ~1.19 (Predicted) 1.92*
2-Methoxyphenyl Analogue 292.37 504.0 (Predicted) 1.19 2.15*
4-Chlorophenyl Derivative 386.92 N/A 1.19 3.78*
Piperidine Difluoro Derivative 236.26 N/A N/A 1.05*

*LogP values estimated using fragment-based methods.

Biological Activity

tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl carbamate group and a fluorinated aromatic moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H21FN2O2C_{15}H_{21}FN_2O_2 with a molecular weight of approximately 283.34 g/mol. Its structure includes a pyrrolidine ring substituted with a fluorophenyl group, which enhances its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC15H21FN2O2
Molecular Weight283.34 g/mol
IUPAC NameThis compound
CAS Number1260602-03-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors or enzymes. The fluorine atom in the fluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, while the carbamate moiety can participate in both covalent and non-covalent interactions.

Pharmacological Potential

Research indicates that this compound may serve as a promising pharmacophore for drug development due to its ability to modulate biological pathways. It has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit moderate antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Receptor Agonism : Compounds with similar structures have shown potential as agonists for melanocortin receptors, which are involved in energy homeostasis and could be targeted for obesity treatments .

Case Studies

  • Antimicrobial Studies : In a comparative study of related compounds, tert-butyl derivatives demonstrated significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
  • Receptor Binding Assays : Binding affinity studies revealed that compounds with the pyrrolidine scaffold exhibit enhanced interactions with specific receptors compared to their non-fluorinated counterparts. For instance, one study reported IC50 values of less than 0.1 µM for related pyrrolidine compounds against certain targets .

In Vivo Studies

In vivo evaluations have indicated that derivatives of this compound show promise in reducing inflammation and modulating immune responses. For example, compounds exhibiting similar structures have been shown to significantly lower TNFα levels in animal models of arthritis .

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